3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14808704
InChI: InChI=1S/C22H16FNO5/c1-26-18-10-5-14(11-20(18)27-2)22(25)28-16-8-9-17-19(12-16)29-24-21(17)13-3-6-15(23)7-4-13/h3-12H,1-2H3
SMILES:
Molecular Formula: C22H16FNO5
Molecular Weight: 393.4 g/mol

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate

CAS No.:

Cat. No.: VC14808704

Molecular Formula: C22H16FNO5

Molecular Weight: 393.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate -

Specification

Molecular Formula C22H16FNO5
Molecular Weight 393.4 g/mol
IUPAC Name [3-(4-fluorophenyl)-1,2-benzoxazol-6-yl] 3,4-dimethoxybenzoate
Standard InChI InChI=1S/C22H16FNO5/c1-26-18-10-5-14(11-20(18)27-2)22(25)28-16-8-9-17-19(12-16)29-24-21(17)13-3-6-15(23)7-4-13/h3-12H,1-2H3
Standard InChI Key QRHVPVBFEDHULM-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC=C(C=C4)F)OC

Introduction

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate is a synthetic organic compound belonging to the benzoxazole derivatives class. It is characterized by its molecular formula C23H22FNO6C_{23}H_{22}FNO_{6} and a molecular weight of 423.4 g/mol. This compound is classified under the CAS number 1144433-33-9, indicating its unique chemical identity.

Synthesis and Chemical Reactions

The synthesis of 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate typically involves several key steps, including the formation of the benzoxazole ring. This process often requires multi-step organic reactions. The compound can undergo various chemical reactions typical of benzoxazole derivatives, such as nucleophilic substitution and condensation reactions.

Biological Activities and Potential Applications

Benzoxazole derivatives, including 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate, have been extensively studied for their roles in pharmaceuticals and agrochemicals. They exhibit biological activity by acting as scaffolds that can modulate various biochemical pathways. Compounds with similar structures have shown anti-inflammatory and anticancer properties by inhibiting specific signaling pathways or enzyme activities.

Comparison with Similar Compounds

Other benzoxazole derivatives, such as 2-{[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetamide, have different molecular formulas and weights. For example, 2-{[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetamide has a molecular formula of C15H11FN2O3C_{15}H_{11}FN_{2}O_{3} and a molecular weight of 286.26 g/mol .

CompoundMolecular FormulaMolecular Weight (g/mol)
3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoateC23H22FNO6C_{23}H_{22}FNO_{6}423.4
2-{[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetamideC15H11FN2O3C_{15}H_{11}FN_{2}O_{3}286.26

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator